![molecular formula C13H15N3O B6497471 2-[(pyrrolidin-2-yl)methoxy]quinoxaline CAS No. 1283488-00-5](/img/structure/B6497471.png)

2-[(pyrrolidin-2-yl)methoxy]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(pyrrolidin-2-yl)methoxy]quinoxaline” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds similar to “2-[(pyrrolidin-2-yl)methoxy]quinoxaline” has been extensively studied . A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Scientific Research Applications

Anticancer Properties

The combination of the pyrrolidine and quinoxaline motifs in 2-[(pyrrolidin-2-yl)methoxy]quinoxaline has attracted attention in cancer research. Researchers have explored its potential as an anticancer agent due to its ability to interfere with cell proliferation, inhibit specific kinases, and induce apoptosis. Further investigations are ongoing to optimize its efficacy and selectivity against different cancer types .

Neuroprotective Effects

The pyrrolidine ring contributes to the compound’s neuroprotective properties. Studies have suggested that 2-[(pyrrolidin-2-yl)methoxy]quinoxaline may modulate neurotransmitter receptors, enhance neuronal survival, and mitigate oxidative stress. These findings make it a candidate for neurodegenerative disease research, including Alzheimer’s and Parkinson’s disease .

Anti-Inflammatory Activity

The quinoxaline moiety in this compound has been associated with anti-inflammatory effects. Researchers have explored its potential in attenuating inflammatory responses by targeting specific pathways, such as NF-κB and COX-2. These findings open avenues for developing novel anti-inflammatory drugs .

Antimicrobial Applications

2-[(Pyrrolidin-2-yl)methoxy]quinoxaline has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its unique structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death. Researchers are investigating its potential as an alternative to existing antibiotics .

Antifibrotic Properties

In the context of fibrosis, this compound has shown promise. Some derivatives exhibit better antifibrotic activity than established drugs like Pirfenidone. Researchers are studying its mechanisms of action and exploring its potential in treating fibrotic diseases, such as idiopathic pulmonary fibrosis .

Synthetic Applications

Beyond its biological activities, 2-[(pyrrolidin-2-yl)methoxy]quinoxaline serves as a valuable synthetic intermediate. Medicinal chemists use it to construct more complex molecules by functionalizing the pyrrolidine ring or modifying the quinoxaline core. These synthetic strategies contribute to drug discovery and development .

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring have been reported to show selectivity towards various biological targets . For instance, some compounds have shown nanomolar activity against CK1γ and CK1ε .

Mode of Action

The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Compounds with a pyrrolidine ring have shown various biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

2-(pyrrolidin-2-ylmethoxy)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-6-12-11(5-1)15-8-13(16-12)17-9-10-4-3-7-14-10/h1-2,5-6,8,10,14H,3-4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDURXURVKDHQBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Pyrrolidin-2-yl)methoxy]quinoxaline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6497391.png)

![3-{[(4-methyl-1,3-thiazol-2-yl)oxy]methyl}piperidine](/img/structure/B6497418.png)

![2-methyl-6-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497426.png)

![3-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6497437.png)

![3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B6497441.png)

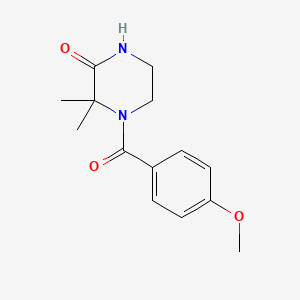

![4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one](/img/structure/B6497456.png)

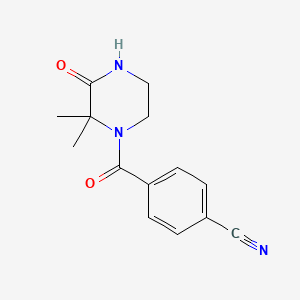

![3,3-dimethyl-4-[3-(methylsulfanyl)benzoyl]piperazin-2-one](/img/structure/B6497462.png)

![3,3-dimethyl-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazin-2-one](/img/structure/B6497464.png)

![3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(pyrrolidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6497479.png)

![3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6497481.png)

![3-(2,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B6497483.png)

![4-{4-[(4-fluorophenyl)sulfanyl]butanoyl}-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B6497489.png)